Bismuth camphocarbonate
Overview
Description
Bismuth camphocarbonate is a compound that combines bismuth, a heavy metal, with camphor and carbonate. Bismuth, element 83 on the periodic table, is known for its relatively low toxicity compared to other heavy metals and its various applications in medicine and industry. This compound is primarily used in pharmaceuticals, particularly in formulations designed to treat gastrointestinal disorders and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth camphocarbonate can be synthesized through a reaction involving bismuth nitrate, camphor, and sodium carbonate. The process typically involves dissolving bismuth nitrate in water, followed by the addition of camphor dissolved in ethanol. Sodium carbonate is then added to the mixture, resulting in the formation of this compound as a precipitate. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with larger quantities of reactants and more sophisticated equipment to control the reaction environment. The use of mechanochemical synthesis methods, which involve grinding the reactants together in a ball mill, has also been explored to produce bismuth compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:
Oxidation: Bismuth in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental bismuth or lower oxidation state compounds.
Substitution: The camphor or carbonate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid can oxidize this compound.
Reduction: Reducing agents like hydrogen gas or hydrazine can reduce the compound.
Substitution: Ligands such as halides or organic acids can replace camphor or carbonate groups under appropriate conditions.
Major Products:
Oxidation: Bismuth oxides or oxyhalides.
Reduction: Elemental bismuth or bismuth subcarbonate.
Substitution: Bismuth halides or bismuth-organic complexes.
Scientific Research Applications
Bismuth camphocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bismuth compounds and as a catalyst in organic reactions.
Industry: Employed in the production of low-melting alloys and as an additive in metallurgical processes.
Mechanism of Action
The mechanism of action of bismuth camphocarbonate involves several pathways:
Antimicrobial Activity: Bismuth ions disrupt the cell walls of bacteria, leading to cell death.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Gastroprotective Effects: this compound forms a protective layer on the mucosal lining of the stomach, preventing damage from gastric acids and promoting healing.
Comparison with Similar Compounds
Bismuth subsalicylate: Commonly used in over-the-counter medications for treating gastrointestinal issues like diarrhea and indigestion.
Bismuth dipropylacetate: Used in formulations for treating throat infections.
Bismuth subgallate: Employed in deodorizing tablets and as an astringent.
Comparison:
Bismuth camphocarbonate vs. Bismuth subsalicylate: Both compounds are used for gastrointestinal disorders, but this compound is more effective in forming a protective layer on the stomach lining.
This compound vs. Bismuth dipropylacetate: this compound has broader antimicrobial activity, while bismuth dipropylacetate is more specialized for throat infections.
This compound vs. Bismuth subgallate: this compound has additional anti-inflammatory properties, making it more versatile in medical applications
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPNDRIDUBNMH-NIJVSVLQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74CaF2N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50110042, DTXSID001046059 | |
Record name | Atorvastatin calcium trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium rel-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate (1:2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001046059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344423-98-9, 134523-03-8 | |
Record name | Atorvastatin calcium trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344423989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin calcium trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Atorvastatin calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Atorvastatin Calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATORVASTATIN CALCIUM TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A5M73Z4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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